

An In-depth Technical Guide to the Psychoactive Properties of DOPR Hydrochloride

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Compound of Interest		
Compound Name:	DOPR hydrochloride	
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Abstract

DOPR hydrochloride (2,5-Dimethoxy-4-propylamphetamine hydrochloride) is a psychoactive compound belonging to the phenethylamine and amphetamine chemical classes, specifically categorized within the DOx series of psychedelic substances. First synthesized and described by Alexander Shulgin, DOPR is recognized for its potent hallucinogenic effects and extended duration of action.[1] This technical guide provides a comprehensive overview of the psychoactive properties of DOPR hydrochloride, detailing its pharmacodynamics, pharmacokinetics, and behavioral effects. The information herein is intended for research, scientific, and drug development applications and is compiled from preclinical data and foundational psychedelic research literature.

Pharmacodynamics

The primary psychoactive effects of **DOPR hydrochloride** are mediated through its interaction with serotonin receptors, particularly the 5-HT2A subtype.

Receptor Interaction Profile

DOPR acts as a partial agonist at the serotonin 5-HT2A receptor, which is the principal mechanism underlying its hallucinogenic properties.[2] Its activity also extends to the 5-HT2C and 5-HT1A receptors, albeit at higher concentrations, while it exhibits very weak affinity for the



5-HT1 receptor.[1] The propyl substitution at the 4-position of the phenyl ring enhances lipophilicity, contributing to a higher affinity for the 5-HT2A receptor compared to shorter-chain analogs like DOM.[2]

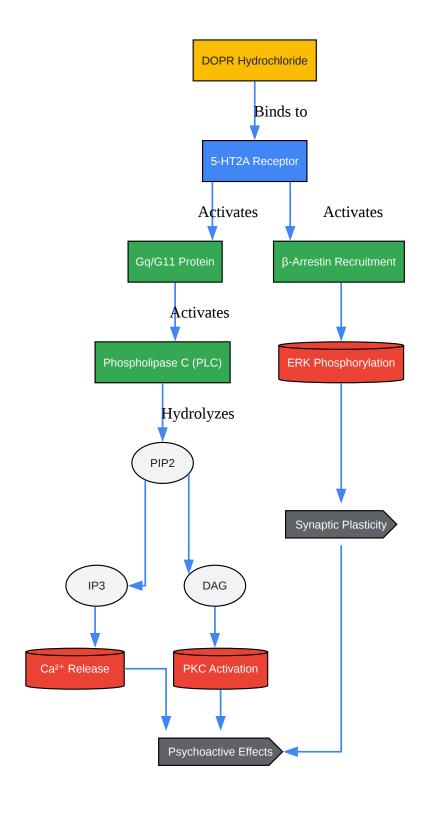
Receptor Subtype	Interaction	Efficacy (EC50)	Reference
5-HT2A	Partial Agonist	12 nM (in vitro)	[2]
5-HT2C	Agonist	Higher concentrations required	[2]
5-HT1A	Agonist	Higher concentrations required	[2]
5-HT1	-	Very weak affinity	[1]

Signaling Pathways

Activation of the 5-HT2A receptor by DOPR initiates a cascade of intracellular signaling events. The canonical pathway involves the Gq/G11 protein, leading to the activation of phospholipase C (PLC).[3][4][5] This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels and protein kinase C (PKC) activity, respectively.

Furthermore, downstream signaling includes the recruitment of β -arrestin and the phosphorylation of extracellular signal-regulated kinase (ERK), pathways that are implicated in synaptic plasticity. [2] Molecular dynamics simulations suggest that the propyl group of DOPR stabilizes its interaction within the orthosteric binding site of the 5-HT2A receptor, leading to a prolonged receptor residency time compared to DOM. This extended engagement is thought to be a key factor in DOPR's long duration of action. [2]





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DOPR Hydrochloride 5-HT2A Receptor Signaling Pathway



Pharmacokinetics

The pharmacokinetic profile of **DOPR hydrochloride** is characterized by good oral bioavailability and a long elimination half-life, consistent with its prolonged psychoactive effects.

Parameter	Value	Species	Reference
Oral Bioavailability	68%	Rodents	[2]
Time to Peak Plasma Concentration (Tmax)	90-120 minutes	Rodents	[2]
Cerebrospinal Fluid Penetration	22% of plasma levels	Rodents	[2]
Elimination Half-life (t½)	14-18 hours	Rodents	[2]
Metabolism	O-demethylation of the 2-methoxy group via CYP2D6	-	[2]
Primary Metabolite	5-methoxy-4- propylamphetamine	-	[2]
Excretion	55% as glucuronidated metabolites in urine, 30% unchanged in feces	-	[2]

Behavioral Effects in Preclinical Models

Preclinical studies in rodents have been instrumental in characterizing the psychoactive properties of **DOPR hydrochloride**. Two key assays are the head-twitch response (HTR) and the progressive ratio breakpoint task (PRBT).

Hallucinogenic-like Effects: The Head-Twitch Response (HTR)



The head-twitch response in rodents is a widely accepted behavioral proxy for hallucinogenic potential in humans and is mediated by 5-HT2A receptor activation.[1] DOPR induces the HTR in a dose-dependent manner.

Dose (mg/kg)	HTR Frequency	Reference
0.1	8.4 ± 1.1	[2]

Pro-motivational Effects: The Progressive Ratio Breakpoint Task (PRBT)

The PRBT is used to assess motivation by measuring the effort an animal is willing to exert to receive a reward. Studies have shown that low, sub-hallucinogenic doses of DOPR can enhance motivation, particularly in subjects with low baseline performance.[2]

Dose (mg/kg)	PRBT Improvement (%) in Low Performers	Reference
0.0106	+42	[2]
0.032	+67	[2]

This effect is correlated with an increase in striatal dopamine release, suggesting modulation of the mesolimbic pathway.[2]

Human Psychoactive Effects (Shulgin's Reports)

Alexander Shulgin's qualitative reports in his book PiHKAL provide the primary description of DOPR's effects in humans.

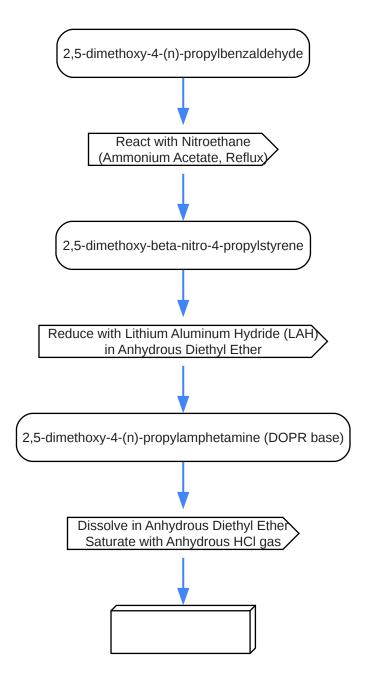


Parameter	Description	Reference
Dosage	2.5 - 5.0 mg (oral)	_
Duration	20 - 30 hours	
Onset	Very slow, taking up to 3 hours to manifest	
Subjective Effects	Alterations in thought processes, visual distortions, closed-eye imagery, insomnia. Described as a "heavy-duty psychedelic".	-

Experimental Protocols Synthesis of DOPR Hydrochloride (Adapted from PiHKAL)

The synthesis of **DOPR hydrochloride** involves the reaction of 2,5-dimethoxy-4-(n)-propylbenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene.





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Synthesis Workflow for DOPR Hydrochloride

Protocol:

A solution of 13 g of 2,5-dimethoxy-4-(n)-propylbenzaldehyde in 100 mL of nitromethane with
 1.3 g of anhydrous ammonium acetate is heated at reflux for 1 hour.



- The solvent is removed under vacuum to yield the intermediate, 2,5-dimethoxy-beta-nitro-4-propylstyrene.
- A solution of the nitrostyrene in anhydrous diethyl ether is added to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether.
- The reaction mixture is refluxed, and then the excess hydride is decomposed with water.
- The resulting solids are removed by filtration, and the aqueous phase is washed with diethyl ether.
- The pH of the aqueous phase is adjusted to >9 with aqueous NaOH, and the product is extracted with diethyl ether.
- The solvent is removed, and the residue is dissolved in anhydrous diethyl ether and saturated with anhydrous HCl gas to precipitate DOPR hydrochloride.
- The resulting white crystalline powder is collected by filtration.

Head-Twitch Response (HTR) Assay

Objective: To quantify the hallucinogen-like effects of **DOPR hydrochloride** in mice.

Materials:

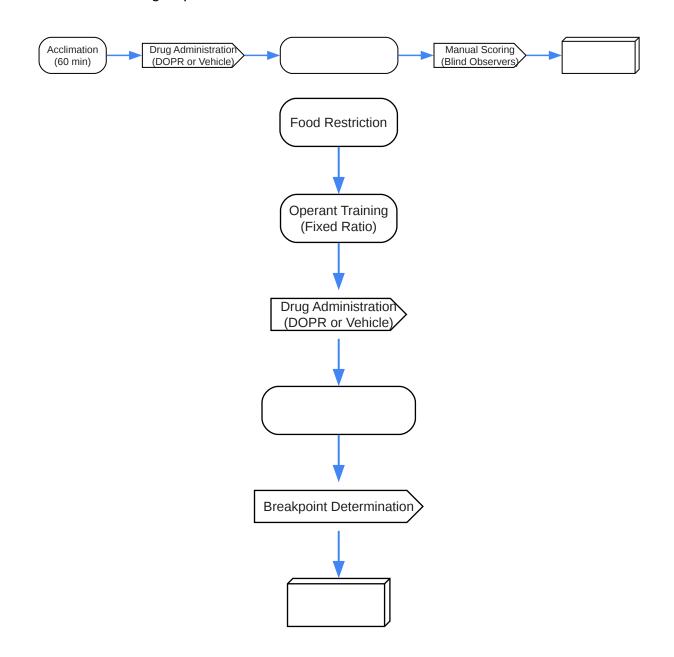
- Male C57BL/6J mice
- DOPR hydrochloride dissolved in saline
- Observation chambers
- · Video recording equipment

Procedure:

- Acclimate mice to the testing room for at least 60 minutes.
- Administer **DOPR hydrochloride** or vehicle (saline) via intraperitoneal (i.p.) injection.



- Immediately place the mouse in an individual observation chamber.
- Record the behavior of the mouse for a predetermined period (e.g., 30-60 minutes).
- Two trained observers, blind to the treatment condition, score the number of head twitches. A
 head twitch is defined as a rapid, side-to-side rotational movement of the head.
- Analyze the data by comparing the number of head twitches in the DOPR-treated groups to the vehicle control group.



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